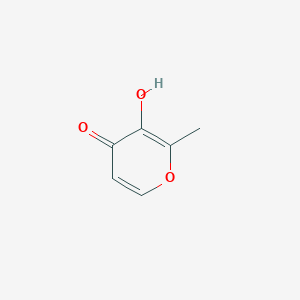

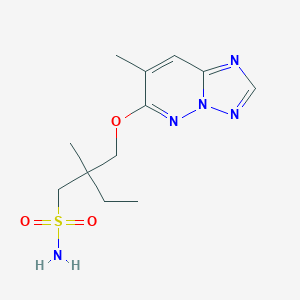

6-甲氧基-2,3-二氢菲并烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the use of methoxy groups and dihydropyridine or dihydropyrimidine rings. For instance, the synthesis of 5-methoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-one was achieved using anisaldehyde, methyl acetoacetate, and urea in the presence of a strong acidic ion-exchange membrane, with a high yield of up to 95.4% . Similarly, the synthesis of 5-substituted 6-(alkylthio)-2-methoxy-2,3-dihydropyridines was accomplished through a reaction of lithiated methoxyallene with methoxymethyl isothiocyanate, followed by methylation and electrocyclisation . These methods could potentially be adapted for the synthesis of 6-Methoxy-2,3-dihydrophenalen-1-one.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various techniques such as X-ray diffraction. For example, the 1,4-dihydropyridine ring in one of the studied compounds exhibits a flattened boat conformation, and the methoxyphenyl ring is nearly planar and perpendicular to the base of the boat . In another compound, the 1,4-dihydropyridine ring adopts a half-chair conformation . These findings suggest that the molecular structure of 6-Methoxy-2,3-dihydrophenalen-1-one might also exhibit interesting conformational characteristics, which could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactions involving related compounds show that dihydropyridines can undergo aromatization to form pyridines under acidic conditions or by heating at elevated temperatures . This indicates that 6-Methoxy-2,3-dihydrophenalen-1-one may also be susceptible to similar reactions, leading to the formation of aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using spectroscopic and crystallographic methods. For instance, the single crystal of a synthesized compound was characterized by FT-IR, UV-visible, 1H NMR, and HRMS techniques, and the molecular geometry and vibrational frequencies were calculated using DFT methods . These studies provide a foundation for understanding the properties of 6-Methoxy-2,3-dihydrophenalen-1-one, which could be expected to have similar spectroscopic features and reactivity parameters.

科学研究应用

癌细胞中凋亡诱导

研究表明,6-甲氧基-2,3-二氢菲并烯-1-酮衍生物在诱导各种癌细胞系凋亡方面具有潜力。例如,1-甲氧基-坎辛-6-酮,一种与 6-甲氧基-2,3-二氢菲并烯-1-酮相关的化合物,已显示出引发人类白血病、甲状腺癌和肝细胞癌细胞系凋亡的有效性。这种活性在低于 10 micromol/L 的浓度下很明显,表明其具有有效的促凋亡作用。此外,该化合物与肿瘤坏死因子相关凋亡诱导配体 (TRAIL) 在诱导细胞死亡方面表现出协同作用,表明其在联合抗肿瘤治疗中的潜力 (Ammirante 等,2006)。

化学研究和合成

6-甲氧基-2,3-二氢菲并烯-1-酮及其衍生物一直是化学合成研究中感兴趣的主题。例如,已经对甲氧基苯酚作为陆地生物质的替代品的闭合系统热解进行了研究,涉及与 6-甲氧基-2,3-二氢菲并烯-1-酮结构相似的化合物,如 2,6-二甲氧基苯酚。这些研究有助于了解水热改性过程中木质素的化学变化 (Vane & Abbott,1999)。

农业背景中的生物活性

6-甲氧基-2,3-二氢菲并烯-1-酮的衍生物已被发现可在植物防御机制中发挥作用。例如,从玉米幼苗中分离出的一种与 6-甲氧基-2,3-二氢菲并烯-1-酮密切相关的化合物,对欧洲玉米螟(一种重要的农业害虫)的幼虫发育表现出抑制作用。这表明此类化合物在开发天然杀虫剂或增强作物对害虫的抗性方面具有潜力 (Klun 等,1967)。

缓蚀

已经研究了一些 6-甲氧基-2,3-二氢菲并烯-1-酮的衍生物,特别是吡喃并吡唑衍生物,以应用于缓蚀。这些化合物已显示出在酸性环境中保护低碳钢免受腐蚀的有效性,表明它们在工业环境中用于保护金属的潜力 (Yadav 等,2016)。

安全和危害

The safety data sheet for 6-MDHP suggests avoiding dust formation and breathing vapors, mist, or gas . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention .

属性

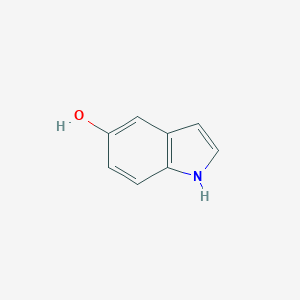

IUPAC Name |

6-methoxy-2,3-dihydrophenalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-13-8-6-9-5-7-12(15)10-3-2-4-11(13)14(9)10/h2-4,6,8H,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMNHZUOPYYVRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=C3C2=C(CCC3=O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385064 |

Source

|

| Record name | 6-Methoxy-2,3-dihydro-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2,3-dihydrophenalen-1-one | |

CAS RN |

100621-80-5 |

Source

|

| Record name | 6-Methoxy-2,3-dihydro-1H-phenalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)

![10-Bromo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B134669.png)

![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)

![[2-[(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B134672.png)

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine dihydrochloride](/img/structure/B134685.png)